molecular formula C10H8FN B15335520 2-Cyclopropyl-5-fluorobenzonitrile

2-Cyclopropyl-5-fluorobenzonitrile

Cat. No.: B15335520
M. Wt: 161.18 g/mol
InChI Key: WUCFTRIIJZPPES-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-fluorobenzonitrile is an organic compound characterized by a cyclopropyl group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzonitrile under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 2-Cyclopropyl-5-fluorobenzonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-5-fluorobenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl group can influence its overall conformation and reactivity .

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzonitrile
  • 5-Cyclopropyl-2-fluorobenzonitrile
  • 4-Cyclopropyl-2-fluorobenzonitrile

Comparison: 2-Cyclopropyl-5-fluorobenzonitrile is unique due to the specific positioning of the cyclopropyl and fluorine groups on the benzonitrile core. This unique arrangement can result in distinct chemical and physical properties, such as reactivity and binding affinity, compared to its analogs .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

2-cyclopropyl-5-fluorobenzonitrile

InChI

InChI=1S/C10H8FN/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-5,7H,1-2H2

InChI Key

WUCFTRIIJZPPES-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)C#N

Origin of Product

United States

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